5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole
Overview
Description
5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole: is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a methoxyphenyl group and a pyridinyl group attached to an oxazole ring. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzaldehyde with 4-pyridinecarboxylic acid hydrazide to form the corresponding hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxazole ring or the pyridinyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Reduced oxazole or pyridinyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole is used as a building block in organic synthesis
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a valuable tool in biochemical research.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications in the electronics and pharmaceutical industries.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the derivative being studied. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
5-(4-Methoxyphenyl)-2-(pyridin-3-yl)oxazole: Similar structure but with the pyridinyl group at a different position.
5-(4-Methoxyphenyl)-2-(pyridin-2-yl)oxazole: Another positional isomer with the pyridinyl group at the 2-position.
5-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)oxazole: Contains a pyrimidinyl group instead of a pyridinyl group.
Uniqueness: 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole is unique due to the specific positioning of the methoxyphenyl and pyridinyl groups on the oxazole ring. This arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the methoxy group enhances its potential for hydrogen bonding and electronic interactions, contributing to its diverse applications in research and industry.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-pyridin-4-yl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-18-13-4-2-11(3-5-13)14-10-17-15(19-14)12-6-8-16-9-7-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPGMAGRTBRFMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347294 | |
Record name | Pyridine, 4-[5-(4-methoxyphenyl)-2-oxazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96753-33-2 | |
Record name | Pyridine, 4-[5-(4-methoxyphenyl)-2-oxazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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